

A Comprehensive Technical Guide to 2-(Chloromethyl)-6-methyl-1,3-benzoxazole

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Compound of Interest

Compound Name: 2-(Chloromethyl)-6-methyl-1,3-benzoxazole

Cat. No.: B115692

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Introduction

The benzoxazole scaffold is a prominent heterocyclic aromatic compound recognized as a "privileged structure" in medicinal chemistry.^{[1][2]} Its derivatives are integral to numerous pharmacologically active agents, demonstrating a vast spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.^{[2][3]} This guide provides an in-depth technical overview of a specific, highly functionalized derivative: **2-(Chloromethyl)-6-methyl-1,3-benzoxazole**. This compound serves as a critical reactive intermediate for synthesizing more complex molecules, making it a valuable tool for researchers, chemists, and professionals in drug discovery and materials science. We will explore its chemical identity, properties, a robust synthesis protocol, core reactivity, and essential safety considerations.

Section 1: Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is foundational for research and development. The formal IUPAC name for the compound is **2-(chloromethyl)-6-methyl-1,3-benzoxazole**.^[4] For practical and database purposes, it is also known by several synonyms and identifiers, which are summarized below.

Identifier	Value
IUPAC Name	2-(chloromethyl)-6-methyl-1,3-benzoxazole[4]
CAS Number	143708-33-2[4][5]
Molecular Formula	C ₉ H ₈ CINO[4][5]
Synonyms	1Z-0830, CID2763601, ZINC03883643[4]

Section 2: Physicochemical Properties

Understanding the physicochemical properties of a compound is essential for designing experiments, selecting appropriate solvents, and predicting its behavior in various chemical environments.

Property	Value
Molecular Weight	181.62 g/mol [5]
Appearance	White to pale yellow solid (inferred from analogous compounds)
Solubility	Expected to be soluble in common organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), dichloromethane, ethanol, and methanol; poorly soluble in water (inferred from analogous compounds)[6]

Section 3: Synthesis Protocol and Rationale

The construction of the 2-substituted benzoxazole core is most commonly achieved through the condensation and subsequent cyclization of a 2-aminophenol with a suitable carboxylic acid or its derivative.[7][8] This pathway is highly efficient and versatile, allowing for the introduction of diverse substituents at the C2 position. For synthesizing **2-(Chloromethyl)-6-methyl-1,3-benzoxazole**, the logical precursors are 2-amino-5-methylphenol and a reactive two-carbon electrophile bearing the chloro group, such as chloroacetyl chloride.

Expert Rationale for Protocol Design

The choice of chloroacetyl chloride as the acylating agent is deliberate. Its high reactivity facilitates the initial acylation of the amine under mild conditions. The subsequent intramolecular cyclization is typically acid-catalyzed (often by the HCl byproduct generated in the first step) and driven by the formation of the stable aromatic benzoxazole ring system. The entire process can often be performed in a one-pot synthesis, which is efficient in terms of time and resources.

Detailed Experimental Protocol

Objective: To synthesize **2-(Chloromethyl)-6-methyl-1,3-benzoxazole** from 2-amino-5-methylphenol.

Materials:

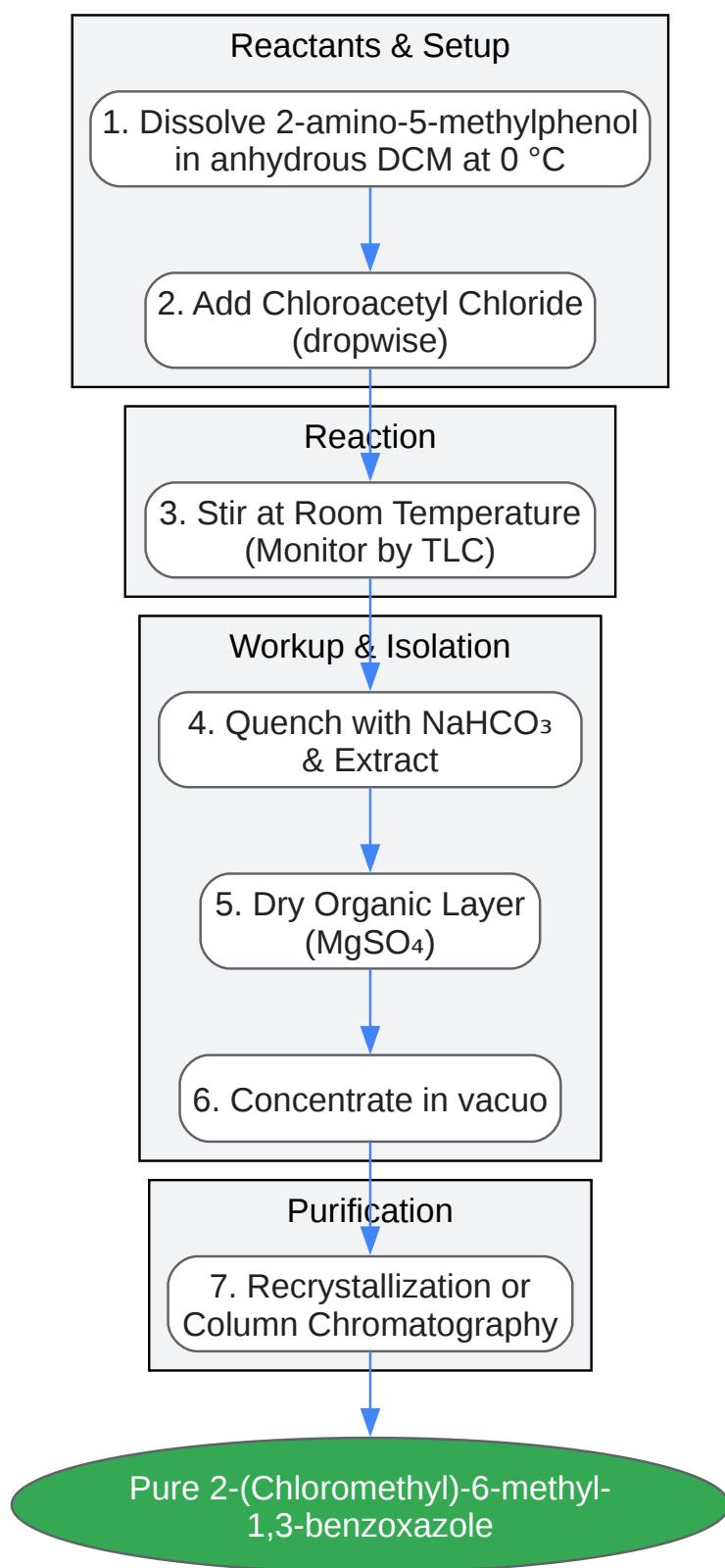
- 2-amino-5-methylphenol
- Chloroacetyl chloride
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Triethylamine (Et_3N) or Pyridine (optional, as an acid scavenger)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Hexanes and Ethyl Acetate for chromatography/recrystallization

Procedure:

- Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-5-methylphenol (1.0 eq) in anhydrous DCM. If using an acid scavenger, add triethylamine (1.1 eq).

- **Addition of Acylating Agent:** Cool the solution to 0 °C in an ice bath. Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude solid can be purified by either recrystallization from an ethanol/water or ethyl acetate/hexanes mixture, or by flash column chromatography on silica gel to yield the pure **2-(Chloromethyl)-6-methyl-1,3-benzoxazole**.

Synthesis Workflow Diagram

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Caption: Workflow for the synthesis of **2-(Chloromethyl)-6-methyl-1,3-benzoxazole**.

Section 4: Chemical Reactivity and Applications

The synthetic value of **2-(Chloromethyl)-6-methyl-1,3-benzoxazole** stems directly from its chemical reactivity, which is dominated by the chloromethyl group at the C2 position.

Core Reactivity: An Electrophilic Building Block

The C-Cl bond in the chloromethyl group is highly polarized and susceptible to nucleophilic attack. The electron-withdrawing nature of the adjacent benzoxazole ring system further activates this position, making the compound an excellent alkylating agent.^[6] This allows for the facile introduction of the 6-methyl-benzoxazol-2-yl)methyl moiety into a wide variety of molecules.

The general reaction is a nucleophilic substitution (S_N2), where a nucleophile (Nu^-) displaces the chloride ion.

Applications in Drug Discovery and Organic Synthesis

This reactivity profile makes **2-(Chloromethyl)-6-methyl-1,3-benzoxazole** a cornerstone intermediate for building libraries of potential drug candidates. Researchers can react it with various nucleophiles—such as amines, thiols, alcohols, or carbanions—to rapidly generate a diverse set of new chemical entities. Given the broad pharmacological importance of the benzoxazole core, these new derivatives are often screened for biological activities.^{[2][3]}

For instance, reacting it with a primary or secondary amine would yield a more complex amine, a common functional group in many pharmaceuticals. This modular approach is a powerful strategy in modern drug discovery.

Reactivity Diagram

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